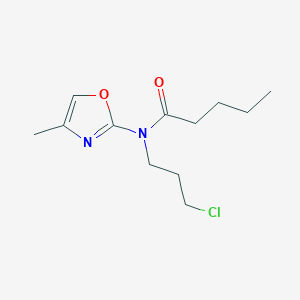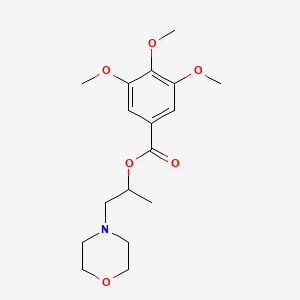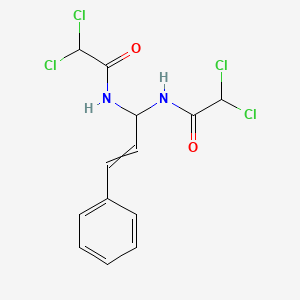
N,N'-(1-Phenylprop-1-ene-3,3-diyl)bis(2,2-dichloroacetamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(1-Phenylprop-1-ene-3,3-diyl)bis(2,2-dichloroacetamide): is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenylpropene backbone with two dichloroacetamide groups attached, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1-Phenylprop-1-ene-3,3-diyl)bis(2,2-dichloroacetamide) typically involves the reaction of 1-phenylpropene with dichloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Starting Materials: 1-Phenylpropene, Dichloroacetyl chloride, Triethylamine.
Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), low temperature (0-5°C), and inert atmosphere (nitrogen or argon).
Procedure: The dichloroacetyl chloride is added dropwise to a solution of 1-phenylpropene and triethylamine in an anhydrous solvent. The reaction mixture is stirred at low temperature for several hours, followed by warming to room temperature and continued stirring. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of N,N’-(1-Phenylprop-1-ene-3,3-diyl)bis(2,2-dichloroacetamide) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as distillation and chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(1-Phenylprop-1-ene-3,3-diyl)bis(2,2-dichloroacetamide): undergoes various chemical reactions, including:
Oxidation: The phenylpropene moiety can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The dichloroacetamide groups can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like primary amines, thiols, or alcohols in the presence of a base (e.g., sodium hydride) and an appropriate solvent (e.g., tetrahydrofuran).
Major Products
Oxidation: Epoxides, diols.
Reduction: Amines, alcohols.
Substitution: Substituted amides, thioamides, or esters.
Aplicaciones Científicas De Investigación
N,N’-(1-Phenylprop-1-ene-3,3-diyl)bis(2,2-dichloroacetamide): has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N’-(1-Phenylprop-1-ene-3,3-diyl)bis(2,2-dichloroacetamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloroacetamide groups can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The phenylpropene backbone may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
N,N’-(1-Phenylprop-1-ene-3,3-diyl)bis(2,2-dichloroacetamide): can be compared with similar compounds such as:
N,N’-(1-Phenylprop-1-ene-3,3-diyl)bis(2,2-dichloroacetamide): Similar structure but different substituents on the phenyl ring.
N,N’-(1-Phenylprop-1-ene-3,3-diyl)bis(2,2-dichloroacetamide): Similar backbone but different acyl groups.
The uniqueness of N,N’-(1-Phenylprop-1-ene-3,3-diyl)bis(2,2-dichloroacetamide) lies in its specific combination of dichloroacetamide groups and phenylpropene backbone, which imparts distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
58084-96-1 |
|---|---|
Fórmula molecular |
C13H12Cl4N2O2 |
Peso molecular |
370.1 g/mol |
Nombre IUPAC |
2,2-dichloro-N-[1-[(2,2-dichloroacetyl)amino]-3-phenylprop-2-enyl]acetamide |
InChI |
InChI=1S/C13H12Cl4N2O2/c14-10(15)12(20)18-9(19-13(21)11(16)17)7-6-8-4-2-1-3-5-8/h1-7,9-11H,(H,18,20)(H,19,21) |
Clave InChI |
LRRQHHLDZCQUOV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC(NC(=O)C(Cl)Cl)NC(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}octanoic acid](/img/structure/B14621787.png)


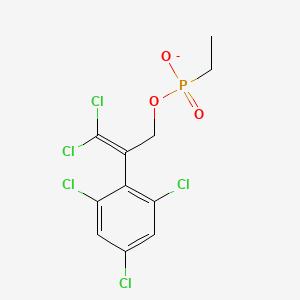
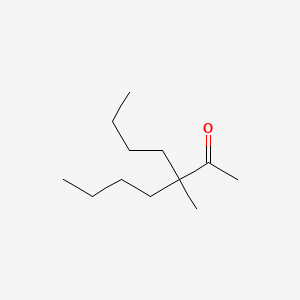
![1H-Imidazo[4,5-b]pyridin-5-amine, 7-(methylthio)-](/img/structure/B14621817.png)
![2,2-Dimethylpropane-1,3-diol;furan-2,5-dione;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;propane-1,2-diol](/img/structure/B14621820.png)
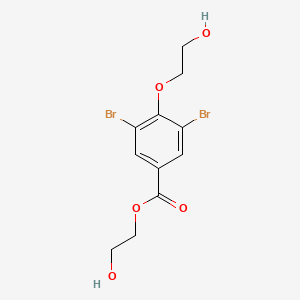
![1-Oxo-2-[(2,4,6-trimethylphenyl)methanesulfonyl]-1lambda~5~-pyridine](/img/structure/B14621835.png)
![2-Oxo-2-[4-(propan-2-yl)phenyl]ethyl thiocyanate](/img/structure/B14621849.png)
